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Compound of Interest

Compound Name: SI113

Cat. No.: B610833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on SI113, a

pyrazolo[3,4-d]pyrimidine-based small molecule, as a kinase inhibitor. It focuses on its primary

target, mechanism of action, and its effects on cancer cells as documented in foundational

preclinical studies.

Core Concepts: SI113 as a Selective SGK1 Inhibitor
Early research identified SI113 as a potent and selective inhibitor of Serum- and

Glucocorticoid-Regulated Kinase 1 (SGK1).[1] SGK1 is a serine/threonine kinase that plays a

crucial role in various cellular processes, including cell survival, proliferation, and stress

responses. Dysregulation of the SGK1 signaling pathway has been implicated in the

development and progression of several cancers, making it an attractive target for therapeutic

intervention.

SI113 was identified from a screening of a library of dual SRC/ABL small molecule inhibitors for

their ability to inhibit SGK1 and AKT kinase activity.[1] While it belongs to a family of

compounds with activity against SRC and ABL, SI113 was found to be particularly effective in

inhibiting SGK1.[1]
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Quantitative data from early studies highlight the potency of SI113 against its primary target,

SGK1. While direct comparative IC50 values for other kinases from the same early studies are

not readily available, the literature emphasizes its selectivity for SGK1 over other related

kinases.

Kinase IC50 (nM) Reference

SGK1 600 [2]

AKT1

Not specified, but reported to

be "much less effective" than

against SGK1.

[1]

ABL

Not specified, but reported to

be "much less effective" than

against SGK1.

[1]

SRC

Not specified, but reported to

be "much less effective" than

against SGK1.

[1]

Signaling Pathways and Mechanism of Action
SI113 exerts its effects by inhibiting the kinase activity of SGK1, thereby modulating

downstream signaling pathways involved in cell survival and proliferation.

The SGK1 Signaling Pathway
SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway. Its activation is

triggered by various upstream signals, including growth factors (e.g., IGF-1), hormones (e.g.,

glucocorticoids), and cellular stress. Once activated, SGK1 phosphorylates a wide range of

downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.
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Caption: Simplified SGK1 signaling pathway and the inhibitory action of SI113.

Cellular Effects of SI113
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By inhibiting SGK1, SI113 has been shown to induce several anti-cancer effects in various cell

lines, including glioblastoma, hepatocellular carcinoma, and colon carcinoma. These effects

include:

Induction of Apoptosis: Inhibition of SGK1 by SI113 can lead to programmed cell death.

Cytotoxic Autophagy: In some cancer cell types, SI113 has been observed to induce

autophagic cell death.

Inhibition of Cell Proliferation: By arresting the cell cycle, SI113 can halt the growth of cancer

cells.

Synergistic Effects: SI113 has demonstrated synergistic anti-cancer effects when used in

combination with radiotherapy and other chemotherapeutic agents like paclitaxel.

Experimental Protocols
This section details the methodologies for key experiments cited in the early research on

SI113.

In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of SI113 on SGK1 activity.

Materials:

Recombinant active SGK1 enzyme

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1

mM Na3VO4, 10 mM MgCl2)

Substrate (e.g., Crosstide)

[γ-³²P]ATP

SI113 at various concentrations

Phosphocellulose paper
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Scintillation counter

Procedure:

Prepare a reaction mixture containing kinase buffer, recombinant SGK1 enzyme, and the

substrate.

Add SI113 at a range of concentrations to the reaction mixture and incubate for a

predetermined time (e.g., 10-15 minutes) at 30°C.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction for a specific duration (e.g., 10-20 minutes) at 30°C.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition at each SI113 concentration and determine the

IC50 value.

Cell Viability Assay (MTT Assay)
This assay assesses the effect of SI113 on the viability of cancer cells.

Materials:

Cancer cell line of interest (e.g., glioblastoma, colon carcinoma)

Complete cell culture medium

SI113 at various concentrations

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well plates

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of SI113 and a vehicle control.

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Add the solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting
This technique is used to analyze the effect of SI113 on the expression and phosphorylation of

proteins in the SGK1 signaling pathway.

Materials:

Cancer cells treated with SI113

Lysis buffer with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer apparatus
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-SGK1, anti-SGK1, anti-p-FOXO3a, anti-FOXO3a, anti-

cleaved PARP, anti-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the treated and control cells and determine the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the changes in protein expression or

phosphorylation.

Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating a kinase inhibitor like SI113
and the logical relationship of its effects.
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Caption: A typical experimental workflow for the early evaluation of a kinase inhibitor.
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Caption: The logical relationship of SI113's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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